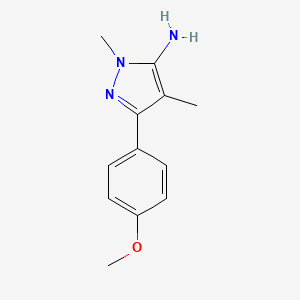

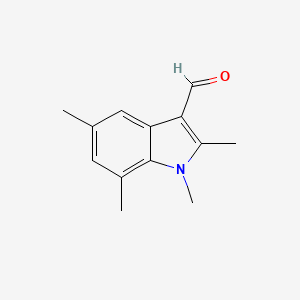

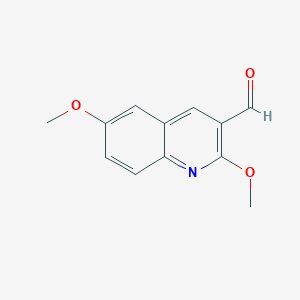

![molecular formula C11H7N3O3 B1309067 7-呋喃-2-基-吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 869947-19-3](/img/structure/B1309067.png)

7-呋喃-2-基-吡唑并[1,5-a]嘧啶-2-羧酸

描述

The compound 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a derivative of the pyrazolopyrimidine class, which is known for its potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors is described, which involves cyclization of 5-aminopyrazoles with certain ynones, followed by further functional group transformations . This suggests that the synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid might involve similar cyclization strategies.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include cyclization and substitution reactions. For example, the synthesis of thiazolopyrimidine derivatives with anticancer activity involves the reaction of a thiazolopyrimidine compound with various substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors includes cyclization of aminopyrazoles with ynones . These methods indicate that the synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could also be achieved through a cyclization process followed by appropriate functional group modifications.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is crucial for their biological activity. The presence of specific functional groups and substituents can significantly influence the binding affinity and inhibitory activity of these compounds. For instance, molecular docking studies were performed to understand the binding mode of pyrazolo[1,5-a]pyrimidine derivatives in the active site of cathepsin K . The structure-activity relationship (SAR) study of thiazolopyrimidine derivatives revealed that the presence of hydrogen donor/acceptor domains, hydrophobic aryl ring systems, and electron donor moieties significantly affect their anticancer activity . These findings suggest that the molecular structure of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid would be an important factor in its potential biological applications.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the presence of various substituents on the core structure. The SAR study of thiazolopyrimidine derivatives showed that ortho and para substitution on the distal aryl ring strongly influenced anticancer activity . This implies that the chemical reactions involving 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid would need to be carefully designed to introduce the desired substituents that could enhance its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are not directly discussed in the provided papers, the properties of related compounds can offer some insights. The thiazolopyrimidine derivatives were characterized using IR, (1)H-NMR, mass, and elemental analyses . These techniques are essential for confirming the structure of synthesized compounds and for understanding their physical properties such as solubility, stability, and melting point. The chemical properties, such as reactivity and binding affinity, can be inferred from biological activity assays and molecular docking studies . These analyses are critical for the development of compounds with potential therapeutic applications.

科学研究应用

杂环化合物合成

7-呋喃-2-基-吡唑并[1,5-a]嘧啶-2-羧酸及其衍生物在各种杂环化合物的合成中至关重要。研究表明,通过康比斯型反应和随后的酯水解,可以制备稠合的吡啶羧酸,包括吡唑并吡啶和呋喃并吡啶。这些化合物经历组合转化、酰胺偶联和杂环化,突出了它们在创建多样化分子库方面的多功能性 (Volochnyuk 等人,2010)。

区域选择性合成

7-取代吡唑并嘧啶羧酰胺的区域选择性合成展示了该化合物在构建特定分子结构中的效用。该过程涉及顺序反应,导致高反应性中间体,然后用各种试剂处理以生成取代衍生物。水解和酰胺化步骤进一步修饰了这些结构,提供了一条通往多种区域选择性合成化合物的途径 (Drev 等人,2014)。

抗原生动物剂合成

该化合物一直是合成抗原生动物剂的关键,对 T. b. rhodesiense 和 P. falciparum 特别有效。这些试剂表现出很高的 DNA 亲和力和大量的体外和体内活性,展示了该化合物在开发针对原生动物感染的治疗剂方面的潜力 (Ismail 等人,2004)。

新型嘌呤类似物合成

该化合物可用作创建新型嘌呤类似物的先驱,将呋喃核并入各种稠合杂环环系中。该合成途径丰富了嘌呤类似物的结构多样性和潜在生物活性 (Mostafa & Nada,2015)。

吡唑并嘧啶的合成

已使用无溶剂方法制备了一系列多官能取代的吡唑并嘧啶,强调了该化合物在生态友好型化学合成路线中的作用。该方法以其效率、产率和区域特异性而著称,有助于有价值的杂环化合物的可持续发展 (Quiroga 等人,2007)。

属性

IUPAC Name |

7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c15-11(16)7-6-10-12-4-3-8(14(10)13-7)9-2-1-5-17-9/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVANFBWIAZCONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=CC(=NN23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200961 | |

| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

869947-19-3 | |

| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

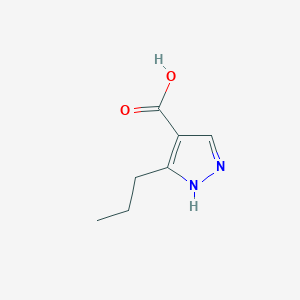

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)